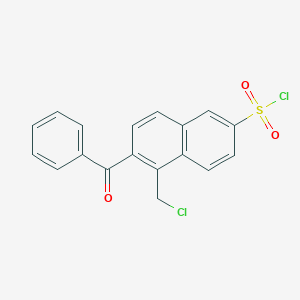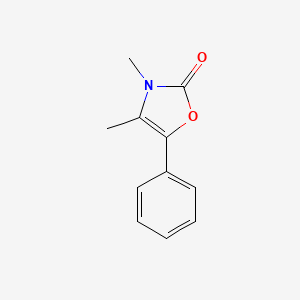![molecular formula C48H35B B14639858 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene CAS No. 56859-33-7](/img/structure/B14639858.png)
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is a unique organoboron compound characterized by its bicyclic structure and multiple phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable boron precursor with phenyl-substituted cycloalkenes. One common method is the double radical trans-hydroboration of benzo[3,4]cyclododec-3-ene-1,5-diyne with an N-heterocyclic carbene borane . This reaction is carried out under controlled conditions, often requiring elevated temperatures (e.g., 150°C) to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, scaling up the synthesis, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce a variety of functional groups onto the phenyl rings.
科学研究应用
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boron atom and phenyl groups. The boron center can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the phenyl groups can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound .
相似化合物的比较
Similar Compounds
Boranorcaradiene: A related compound with a similar boron-containing bicyclic structure.
Cycloalkanes: Compounds with similar ring structures but lacking the boron atom.
Phenyl-substituted boranes: Compounds with phenyl groups attached to a boron center but without the bicyclic structure.
Uniqueness
1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[221]hepta-2,5-diene is unique due to its combination of a boron atom within a bicyclic framework and multiple phenyl groups
属性
CAS 编号 |
56859-33-7 |
|---|---|
分子式 |
C48H35B |
分子量 |
622.6 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7-heptakis-phenyl-7-borabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C48H35B/c1-8-22-36(23-9-1)43-44(37-24-10-2-11-25-37)48(41-32-18-6-19-33-41)46(39-28-14-4-15-29-39)45(38-26-12-3-13-27-38)47(43,40-30-16-5-17-31-40)49(48)42-34-20-7-21-35-42/h1-35H |
InChI 键 |
JCZHOKJDRRRABK-UHFFFAOYSA-N |
规范 SMILES |
B1(C2(C(=C(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


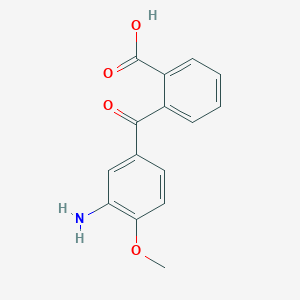
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
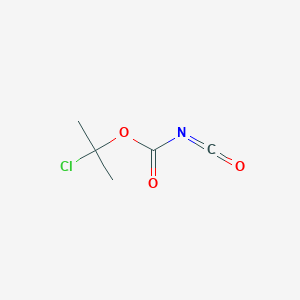
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
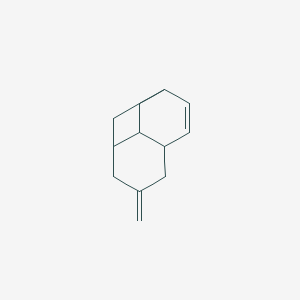
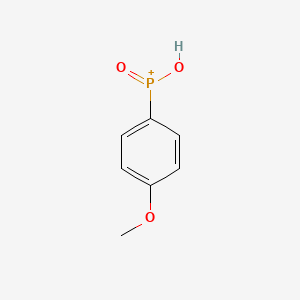

![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
